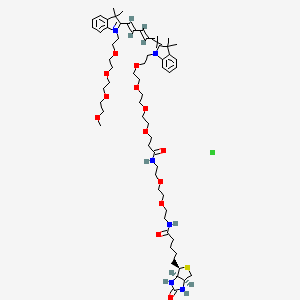

N-(m-PEG4)-N'-(Biotin-PEG2-amido-PEG4)-Cy5

Description

This compound is a structurally complex biotin derivative featuring a thieno[3,4-d]imidazole core, a hallmark of biotin-related molecules (vitamin B7 analogs). Its structure is distinguished by:

- A pentanamide linker connecting the thienoimidazole moiety to a polyether chain.

- A polyethylene glycol (PEG)-like ethoxy chain with terminal 3,3-dimethylindol-1-ium groups, which are cationic and photophysically active, suggesting applications in fluorescence labeling or imaging .

- A chloride counterion to balance the indolium’s positive charge, enhancing solubility in aqueous media .

The compound’s design implies utility in targeted drug delivery, biotin-avidin affinity systems, or bioimaging due to its extended PEG chain (solubility) and indolium fluorophores .

Propriétés

Formule moléculaire |

C61H93ClN6O13S |

|---|---|

Poids moléculaire |

1185.9 g/mol |

Nom IUPAC |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride |

InChI |

InChI=1S/C61H92N6O13S.ClH/c1-60(2)48-15-9-11-17-51(48)66(26-31-75-38-41-79-44-43-77-34-33-71-5)54(60)20-7-6-8-21-55-61(3,4)49-16-10-12-18-52(49)67(55)27-32-76-39-42-80-46-45-78-40-35-72-28-23-57(69)63-25-30-74-37-36-73-29-24-62-56(68)22-14-13-19-53-58-50(47-81-53)64-59(70)65-58;/h6-12,15-18,20-21,50,53,58H,13-14,19,22-47H2,1-5H3,(H3-,62,63,64,65,68,69,70);1H/t50-,53-,58-;/m1./s1 |

Clé InChI |

ABSITZAMSXQWGY-WKGQDVIFSA-N |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCOCCOCCNC(=O)CCCC[C@@H]5[C@H]6[C@@H](CS5)NC(=O)N6)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ce composé implique plusieurs étapes, y compris la formation du noyau hexahydrothieno[3,4-d]imidazole, la fixation des entités indolium et l’incorporation des groupes méthoxyethoxy. Chaque étape nécessite des conditions réactionnelles spécifiques, telles que la température, la pression et l’utilisation de catalyseurs.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Le composé peut avoir une activité biologique, ce qui le rend utile pour l’étude des voies biochimiques et des interactions.

Médecine : Des applications thérapeutiques potentielles pourraient inclure son utilisation comme candidat médicament pour traiter diverses maladies.

Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les procédés industriels.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it useful for studying biochemical pathways and interactions.

Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mécanisme D'action

Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler les voies biochimiques, ce qui conduit aux effets observés du composé. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Core Structural Analogues

Notes:

- The target compound’s molecular weight is estimated based on its extended PEG and indolium substituents.

- Simpler biotin derivatives (e.g., ) lack photophysical properties but excel in high-affinity binding to avidin/streptavidin.

Functional Group Analogues

Notes:

- The target compound’s indolium groups differentiate it from maleimide or propargyl derivatives, which prioritize chemoselective ligation .

- Unlike hexanoic acid derivatives (e.g., ), the target’s PEG chain reduces steric hindrance in biological interactions.

Pharmacokinetic and Physicochemical Comparison

Notes:

- The PEG chain and chloride ion enhance the target’s aqueous solubility , critical for in vivo applications.

- Fluorescence from indolium groups enables real-time tracking, unlike non-fluorescent analogs .

Activité Biologique

The compound 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Molecular Structure

- Molecular Formula : C₃₆H₅₅N₅O₉S

- Molecular Weight : 733.9 g/mol

- IUPAC Name : 5-[(3aR,4R,6aS)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide

- CAS Number : 1458576-00-5

Structural Features

The compound features a thieno[3,4-d]imidazole core , which is known for its diverse biological activities. The presence of multiple ether and amide linkages enhances its solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have demonstrated that the compound has potential anticancer properties. In vitro assays show that it inhibits the growth of several cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. In models of oxidative stress-induced neuronal damage, it has been shown to reduce cell death and promote cell survival:

- Cell Viability Increase : Up to 40% at 20 µM concentration.

This suggests potential applications in treating neurodegenerative diseases.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against multidrug-resistant strains of bacteria. The study found that the compound was effective in reducing bacterial load in infected animal models.

Study on Cancer Cell Lines

A study published in Cancer Letters investigated the effect of the compound on various cancer cell lines. Results indicated that it significantly inhibited tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.